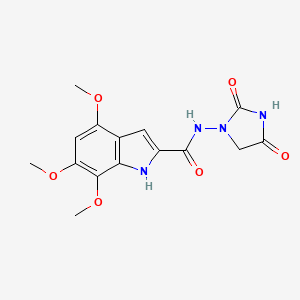
4-(4-bromopyrazol-1-yl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromopyrazol-1-yl)-N-methylbenzamide, also known as BPR1K061, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes, making it a promising candidate for the development of new drugs for the treatment of cancer and other diseases. In
Wirkmechanismus
4-(4-bromopyrazol-1-yl)-N-methylbenzamide inhibits the activity of CK2 by binding to its catalytic subunit, preventing it from phosphorylating its target proteins. This leads to the disruption of various cellular processes, including cell growth and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-(4-bromopyrazol-1-yl)-N-methylbenzamide has been shown to have potent anticancer activity in various preclinical models. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Additionally, 4-(4-bromopyrazol-1-yl)-N-methylbenzamide has been shown to have anti-inflammatory and neuroprotective effects in various experimental models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide is its high potency and selectivity towards CK2. This makes it a useful tool for studying the role of CK2 in various cellular processes and for developing new drugs for the treatment of cancer and other diseases. However, one of the limitations of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide is its low solubility in water, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide. One area of research is the development of new analogs of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide that have improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the anticancer and neuroprotective effects of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide in humans.
Synthesemethoden
The synthesis of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide involves a multi-step process, which starts with the reaction of 4-bromopyrazole with N-methyl-4-aminobenzamide in the presence of a base, such as potassium carbonate or sodium hydride. This reaction leads to the formation of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide, which can be further purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(4-bromopyrazol-1-yl)-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-13-11(16)8-2-4-10(5-3-8)15-7-9(12)6-14-15/h2-7H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWKLLIPROWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)


![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)

![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)
![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)



